molecular formula C10H13Cl B8763066 (3-Chloro-2-methylpropyl)benzene

(3-Chloro-2-methylpropyl)benzene

Cat. No.: B8763066
M. Wt: 168.66 g/mol
InChI Key: HLHOCGZSPWTARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-2-methylpropyl)benzene is a useful research compound. Its molecular formula is C10H13Cl and its molecular weight is 168.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

(3-chloro-2-methylpropyl)benzene

InChI

InChI=1S/C10H13Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

HLHOCGZSPWTARW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20 parts by weight of isobutene are passed into a mixture of 68 parts by weight of 2-methyl-3-phenylpropyl chloride and 3 parts by weight of hydrogen fluoride at 0° C. The mixture is then stirred for 12 hours at room temperature. The crude product is washed with water, dried over Na2CO3 and distilled. 36 parts by weight of 2-methyl-3-phenylpropyl chloride, boiling point 105° C./16 mm Hg and 32 parts by weight of 2-methyl-3-(p-tert.-butylphenyl)-propyl chloride, boiling point 80° C.-81° C./0.02 mm Hg, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
68
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

BF3 is passed for 30 minutes into a mixture of 84 parts by weight of 2-methyl-3-phenyl-propyl chloride and 50 ml of BF3 ·2H2O at room temperature. 56 parts by weight of tert.-butyl chloride are then added dropwise at room temperature. The mixture is refluxed for 4 hours and is then allowed to cool; the crude product is introduced into water and extracted with chloroform. The organic phase is separated off, washed with water, dried over Na2CO3 and distilled. 30 parts by weight of 2-methyl-3-phenyl-propyl chloride, boiling point 105° C./16 mm Hg, and 45 parts by weight of 2-methyl-3-(p-tert.-butylphenyl)-propyl chloride, boiling point 80° C.-81° C./0.02 mm Hg, are obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
84
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

BF3 is passed for 30 minutes into a mixture of 84 parts by weight of 2-methyl-3-phenyl-propyl chloride and 50 ml of BF3.2H2O at room temperature. 56 parts by weight of tert.-butyl chloride are then added dropwise at room temperature. The mixture is refluxed for 4 hours and is then allowed to cool; the crude product is introduced into water and extracted with chloroform. The organic phase is separated off, washed with water, dried over Na2CO3 and distilled. 30 parts by weight of 2-methyl-3-phenyl-propyl chloride, boiling point 105° C./16 mm Hg, and 45 parts by weight of 2-methyl-3-(p-tert.-butylphenyl)-propyl chloride, boiling point 80°-81° C./0.02 mm Hg, are obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
84
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.